molecular formula C21H16ClN3O3 B3652735 3-Chloro-4-methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide

3-Chloro-4-methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide

Cat. No.: B3652735
M. Wt: 393.8 g/mol
InChI Key: CWFRRJKBYNAGAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the oxazolo[4,5-B]pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the benzamide group: This step often involves amide bond formation using reagents like carbodiimides.

    Introduction of the chloro and methoxy groups: These can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the benzamide core.

    Reduction: This can be used to reduce nitro groups or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

3-Chloro-4-methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methoxy-N-(2-methylphenyl)benzamide: Lacks the oxazolo[4,5-B]pyridine ring.

    4-Methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide: Lacks the chloro group.

    3-Chloro-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide: Lacks the methoxy group.

Uniqueness

The presence of the oxazolo[4,5-B]pyridine ring, along with the chloro and methoxy groups, makes 3-Chloro-4-methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide unique

Properties

IUPAC Name

3-chloro-4-methoxy-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3/c1-12-14(21-25-19-18(28-21)7-4-10-23-19)5-3-6-16(12)24-20(26)13-8-9-17(27-2)15(22)11-13/h3-11H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFRRJKBYNAGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC(=C(C=C2)OC)Cl)C3=NC4=C(O3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide
Reactant of Route 3
Reactant of Route 3
3-Chloro-4-methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide
Reactant of Route 4
Reactant of Route 4
3-Chloro-4-methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide
Reactant of Route 5
3-Chloro-4-methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide
Reactant of Route 6
3-Chloro-4-methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.